N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes morpholine, pyrimidine, and benzamide moieties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Benzamide Moiety: The benzamide moiety is typically introduced through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyrimidine and benzamide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving aberrant signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and effects on signaling pathways are crucial for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide: shares structural similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
Property | Details |
---|---|
Molecular Formula | C20H23N5O2 |
Molecular Weight | 365.43 g/mol |
IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.
Research indicates that the morpholine and pyrimidine moieties contribute to the compound's ability to interact with these biological targets effectively.
1. Enzyme Inhibition
Studies have shown that derivatives of morpholinopyrimidine compounds exhibit significant inhibitory effects on enzymes like NAPE-PLD, which is involved in lipid metabolism. For instance, modifications in the substituents of the pyrimidine ring can enhance the potency of enzyme inhibitors significantly .
3. Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example, certain morpholinopyrimidine derivatives have shown effectiveness in reducing nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS) . This suggests that this compound may also possess anti-inflammatory properties worthy of further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Neuroprotective Activity : A study reported that related compounds exhibited significant neuroprotective effects in SH-SY5Y cells against MPP+-induced toxicity, suggesting potential applications in treating neurodegenerative diseases .
- Inhibitory Potency : Structure–activity relationship (SAR) studies have highlighted that small modifications in the chemical structure can lead to substantial increases in inhibitory potency against specific enzymes like NAPE-PLD .
- Anti-inflammatory Mechanisms : Research on morpholinopyrimidine derivatives indicated their ability to inhibit iNOS and COX-2 expression in LPS-stimulated macrophages, pointing towards their utility as anti-inflammatory agents .
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-19(15-2-4-16(5-3-15)29-20-22-7-1-8-23-20)24-14-17-21-9-6-18(25-17)26-10-12-28-13-11-26/h1-9H,10-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDIUAXDHRDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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